Isofraxidin

Descripción general

Descripción

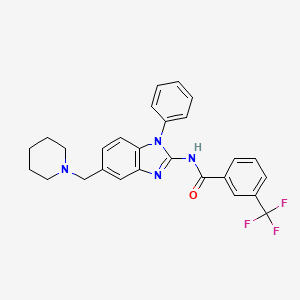

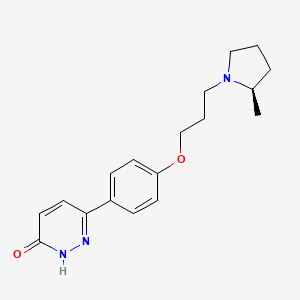

Isofraxidin is a chemical compound found in a variety of plants including Eleutherococcus senticosus . It is a hydroxy coumarin with several biological and pharmacological activities .

Synthesis Analysis

This compound extraction methods include microwave, mechanochemical, and ultrasound, along with other conventional methods in the presence of semi-polar solvents such as ethyl acetate (EtOAc) . From the synthesis point of view, benzaldehyde derivatives are widely used as precursors for this compound synthesis .Molecular Structure Analysis

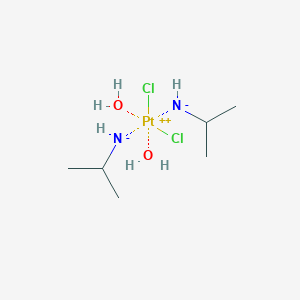

This compound has a molecular formula of C11H10O5 . Its average mass is 222.194 Da and its monoisotopic mass is 222.052826 Da .Chemical Reactions Analysis

This compound has been used in the extraction from Acanthopanax senticosus using deep eutectic solvents . This technique was used to establish a rapid method for the analysis of this compound in Acanthopanax senticosus .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.19 . It has a melting point of 145–150 °C . It is predominantly present in a white to yellow color .Aplicaciones Científicas De Investigación

Separación y Extracción Verdes

Isofraxidin se puede extraer de Acanthopanax senticosus utilizando Disolventes Eutécticos Profundos (DES). Estos disolventes se sintetizan mediante enlaces de hidrógeno intermoleculares entre donantes de enlaces de hidrógeno (HBD) y aceptores de enlaces de hidrógeno (HBA). Son no tóxicos, tienen una alta eficiencia de separación y extracción, y son respetuosos con el medio ambiente en comparación con los disolventes orgánicos tradicionales . Se encontró que la tasa de extracción de this compound por DES era 2-3 veces más alta que la del etanol .

Tratamiento de Enfermedades Cerebrovasculares

Acanthopanax senticosus, que contiene this compound, se utiliza en el tratamiento clínico de enfermedades cerebrovasculares y trastornos del sistema nervioso central. Mejora significativamente los niveles de lípidos en sangre y la función de las células endoteliales en pacientes con infarto cerebral agudo .

Regulación del Sistema Inmunológico

This compound puede promover las células inmunitarias (como las células T, células B, células NK y células M) para regular el sistema inmunológico de manera más eficiente. Media la interleucina y el interferón, estimula citoquinas como el factor de necrosis tumoral, mejora la inmunidad humana y finalmente ejecuta su actividad antitumoral .

Efectos Antidepresivos

Se ha descubierto que this compound exhibe efectos antidepresivos en ratones inducidos por estrés leve impredecible crónico (CUMS). Podría revertir la disminución inducida por CUMS en el aumento de peso corporal y el consumo de sacarosa debido al comportamiento similar a la depresión .

Enfermedades Neurodegenerativas

This compound es un componente activo de varias plantas tradicionales y funcionales que tienen propiedades beneficiosas para las enfermedades neurodegenerativas .

Inhibición de la Hiperactividad del Eje Hipotálamo-Hipófisis-Adrenal (HPA)

This compound disminuyó los niveles de corticosterona (CORT), hormona adrenocorticotrópica (ACTH) y hormona liberadora de corticotropina del hipotálamo (CRH) en el suero después de la hiperactividad del eje HPA inducida por CUMS .

Supresión de la Neuroinflamación

This compound suprime la expresión del factor de necrosis tumoral (TNF)-α, interleucina (IL)-1β e IL-6 en el hipocampo de ratones CUMS. Inhibe la activación inducida por CUMS del factor nuclear kappa B (NF-κB) y los inflamasomas de la proteína 3 del receptor similar a NOD (NLRP3) en el hipocampo .

Mecanismo De Acción

Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a hydroxy coumarin with several biological and pharmacological activities . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Vascular Endothelial Growth Factor A (VEGFA) . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals . VEGFA is a signal protein produced by cells that stimulates the formation of blood vessels .

Mode of Action

This compound interacts with its targets, leading to significant changes. It inhibits the expression of NF-κB, thereby exerting anti-diabetic, antilipidemic, and antioxidant effects . Docking analysis showed excellent binding affinity of this compound by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-κB .

Biochemical Pathways

This compound affects several biochemical pathways. It improves the antioxidant enzymatic system, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), reducing the level of oxidative stress . It also impacts the lipidemic function, showing hypolipidemic action by reducing Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoproteins cholesterol (LDL-c), and increasing High-Density Lipoprotein cholesterol (HDL-c) .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile with rapid absorption after oral uses, leading to different pharmacological effects . .

Result of Action

The action of this compound results in improved blood glucose level and plasma insulin level . It also shows renal protective action by reducing Blood Urea Nitrogen (BUN), Serum Creatinine (SCR), and Galactose Single Point (GSP), and restoring the damaged architecture of kidney tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197557 | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486-21-5 | |

| Record name | Isofraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFRAXIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)